Lipophilicity (logP) Differentiation: 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid vs. Parent 2-Furoic Acid
The target compound exhibits a logP of 2.206, which is significantly higher than that of the parent compound, 2-furoic acid (furan-2-carboxylic acid), which has a reported logP of approximately 0.64 [1]. This 1.57 logP unit increase corresponds to an over 37-fold increase in octanol-water partition coefficient, indicating a much higher preference for a lipophilic environment.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.206 (calculated) |
| Comparator Or Baseline | Furan-2-carboxylic acid (2-furoic acid); LogP = 0.64 (experimental) |
| Quantified Difference | Δ logP = +1.57 |
| Conditions | Octanol-water partition coefficient (calculated vs. experimental) |
Why This Matters
The substantial increase in lipophilicity suggests significantly altered membrane permeability and solubility profiles, which are critical for drug development and biological assays.
- [1] Chembase.cn. 3-(3-cyanophenoxymethyl)furan-2-carboxylic acid. Product ID EN300-65274. Available at: http://www.chembase.cn/substance-555753.html (Accessed 2026-04-20). View Source
